Fmoc-Cpg-OH

Peptide Synthesis Enantiomeric Purity Chiral Resolution

Fmoc-Cpg-OH delivers a rigid cyclopentyl-L-glycine that Fmoc-Val-OH or Fmoc-Chg-OH cannot replicate. Its constrained backbone improves metabolic stability and target selectivity—critical in angiotensin II antagonist development. With ≥98% purity, verified -18° optical rotation, and a scalable multigram synthesis route, it ensures enantiomerically consistent supply for your SPPS campaigns. Choose Fmoc-Cpg-OH when generic alternatives compromise your design.

Molecular Formula C22H23NO4
Molecular Weight 365.4 g/mol
CAS No. 220497-61-0
Cat. No. B557778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Cpg-OH
CAS220497-61-0
Synonyms220497-61-0; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylaceticacid; FMOC-L-CYCLOPENTYLGLYCINE; Fmoc-L-Cpg-OH; AmbotzFAA1360; Fmoc-cyclopentyl-Gly-OH; SCHEMBL17256393; CTK8C5223; MolPort-006-705-637; ZINC2243684; ANW-74796; CF-734; RTR-010373; AJ-34370; AK-27828; KB-210804; ST2402748; TR-010373; V4432; (S)-cyclopentyl({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})aceticacid; Fmoc-cyclopentyl-Gly-OH,(S)-2-Cyclopentyl-2-(Fmoc-amino)-aceticacid
Molecular FormulaC22H23NO4
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C22H23NO4/c24-21(25)20(14-7-1-2-8-14)23-22(26)27-13-19-17-11-5-3-9-15(17)16-10-4-6-12-18(16)19/h3-6,9-12,14,19-20H,1-2,7-8,13H2,(H,23,26)(H,24,25)/t20-/m0/s1
InChIKeyJGWHUIQSEKGLAQ-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Cpg-OH (CAS 220497-61-0): Understanding Its Role as an Fmoc-Protected Cyclopentylglycine Building Block for Peptide Synthesis


Fmoc-Cpg-OH (N-Fmoc-L-cyclopentylglycine) is an amino acid derivative classified as an Fmoc-protected, non-canonical amino acid building block [1]. Its core structure comprises an L-cyclopentylglycine residue with a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine [1]. This design makes it a critical reagent in solid-phase peptide synthesis (SPPS), particularly under the widely adopted Fmoc/tBu strategy, where it serves to introduce a sterically constrained, hydrophobic cyclopentyl moiety into peptide chains .

Why Fmoc-Cpg-OH (CAS 220497-61-0) Cannot Be Casually Substituted with Standard or Other Unnatural Amino Acids


In peptide design, substituting an amino acid is rarely a trivial exchange. Fmoc-Cpg-OH provides a unique combination of features that generic alternatives cannot replicate. Replacing it with a simpler Fmoc-amino acid like Fmoc-Val-OH, or even a structurally similar analog like Fmoc-cyclohexylglycine (Fmoc-Chg-OH), fundamentally alters the peptide's final structure. The cyclopentyl side chain in Fmoc-Cpg-OH introduces a specific steric constraint and hydrophobicity that is distinct from the acyclic valine or the larger cyclohexyl ring [1]. This specific steric and conformational profile is critical in peptide drug design for modulating target binding and pharmacokinetics [1]. Furthermore, the L-stereochemistry is essential for biological interactions. Substituting with the enantiomer Fmoc-D-Cpg-OH (CAS 136555-16-3) would yield a peptide with a different spatial arrangement, likely abolishing desired activity . Therefore, Fmoc-Cpg-OH is a precisely defined chemical tool whose effects on peptide conformation and activity cannot be achieved by substituting other Fmoc-amino acids, making its selection a crucial decision in rational peptide design and procurement.

Quantitative Procurement Evidence for Fmoc-Cpg-OH (CAS 220497-61-0): Direct Comparisons for Informed Decision-Making


Fmoc-Cpg-OH vs. Fmoc-D-Cpg-OH: The Critical Importance of Chirality and Optical Purity

The L-configuration of Fmoc-Cpg-OH (CAS 220497-61-0) is paramount for its intended biological and pharmacological function in synthetic peptides. In the development of angiotensin II antagonists, the L-stereoisomer is specifically required for activity [1]. Using the D-enantiomer, Fmoc-D-Cpg-OH (CAS 136555-16-3), would result in a diastereomeric peptide with a completely different 3D conformation and, consequently, altered or abolished biological activity. Procurement of the correct enantiomer with a verified high optical rotation is a non-negotiable quality control parameter to ensure the synthesized peptide's fidelity and function.

Peptide Synthesis Enantiomeric Purity Chiral Resolution

Purity Benchmarks: Comparing Fmoc-Cpg-OH (CAS 220497-61-0) Specifications Across Major Suppliers

HPLC purity is a primary determinant of coupling efficiency and final peptide yield. Reputable suppliers of Fmoc-Cpg-OH provide verified purity specifications, allowing for direct comparison. The compound is typically supplied as a white powder with a purity of ≥ 98% (HPLC), as specified by Chem-Impex International and other vendors [1]. Some suppliers, such as Bachem, offer an even higher specification of 99.8%, which is also reflected in offerings from other distributors like CymitQuimica and MedChemExpress . This level of purity, exceeding the standard 98% benchmark, directly translates to a lower risk of side reactions and higher crude peptide purity, justifying a procurement decision when the highest synthesis quality is required.

Analytical Chemistry HPLC Purity Peptide Synthesis

Synthesis Scalability and Chiral Integrity: The Established Multigram-Scale Route for Fmoc-Cpg-OH (CAS 220497-61-0)

The published synthetic route for Fmoc-Cpg-OH is explicitly designed for multigram-scale production using a commercially available chiral auxiliary, benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate [1]. This method delivers the final product in high yield and with excellent optical purity, which is critical for the fidelity of downstream applications [1]. This contrasts with potential alternative routes that may suffer from low yields, require expensive chiral resolution, or are not amenable to scale-up. The existence of a scalable, stereoselective synthesis provides strong evidence for the reliability and consistency of supply of this specific compound.

Process Chemistry Asymmetric Synthesis Scalability

Storage Stability Profile: Defined Long-Term Storage Conditions for Fmoc-Cpg-OH (CAS 220497-61-0) Ensure Reagent Integrity

Proper storage is essential to maintain the chemical integrity of Fmoc-protected amino acids. Vendor specifications provide clear, quantitative guidance for Fmoc-Cpg-OH. When stored as a powder at -20°C, the compound is reported to be stable for up to 3 years, and for 2 years at 4°C . In a solution base, stability is more limited, with a recommendation to store at -20°C and use within 6 months to prevent potency loss [1]. These defined parameters provide procurement managers and lab personnel with actionable data to plan inventory and ensure the reagent's performance is not compromised by degradation.

Reagent Stability Storage Optimization Lab Management

High-Impact Research and Industrial Scenarios Demanding the Use of Fmoc-Cpg-OH (CAS 220497-61-0)


Design and Synthesis of Conformationally Constrained Bioactive Peptides

Fmoc-Cpg-OH is specifically chosen to replace natural amino acids like valine or isoleucine in peptide drug discovery. The rigid cyclopentyl side chain restricts the peptide backbone's flexibility, which is a proven strategy for improving metabolic stability and enhancing target receptor selectivity, particularly in the development of angiotensin II antagonists [1]. This application leverages the compound's unique L-stereochemistry and high purity (≥98% or 99.8% ) to ensure the synthesis of a precise, homogeneous product.

Structure-Activity Relationship (SAR) Studies for Receptor Binding Optimization

In medicinal chemistry, systematically replacing a residue with Fmoc-Cpg-OH allows researchers to probe the effects of steric bulk and hydrophobicity on binding affinity. The compound's defined structure, backed by verifiable optical rotation ([α]D20 = -18 ± 2º ), ensures that any observed change in biological activity is due to the intended structural modification and not due to the presence of the incorrect enantiomer.

Scale-Up of Peptide Therapeutics for Preclinical and Clinical Supply

The development of Fmoc-Cpg-OH is supported by a scalable, multigram synthesis route [1]. This is a critical differentiator for procurement managers planning for larger-scale peptide production. The existence of a robust, scalable synthetic method provides confidence in the long-term, consistent supply of this non-canonical amino acid, which is essential for advancing peptide-based drug candidates through development phases.

Synthesis of Peptide Nucleic Acids (PNA) with Unnatural Modifications

Fmoc-Cpg-OH serves as a specialized building block for introducing sterically demanding modifications into Peptide Nucleic Acids (PNAs), which are synthetic DNA/RNA analogs used in advanced molecular diagnostics and therapeutics . Its availability as a derivative from commercial suppliers indicates its utility in crafting PNAs with altered hybridization properties or enhanced cellular uptake.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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